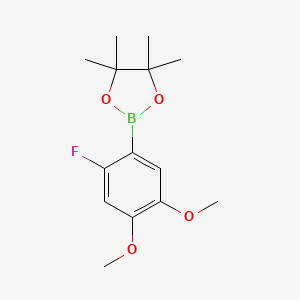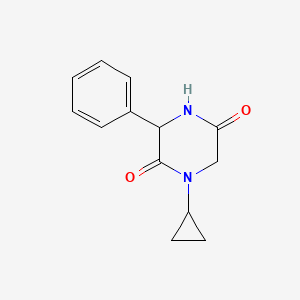
1-Cyclopropyl-3-phenylpiperazine-2,5-dione
Descripción general
Descripción
1-Cyclopropyl-3-phenylpiperazine-2,5-dione (CPPD) is an organic compound with a wide range of applications in the scientific and medical fields. CPPD has a unique structure, with a cyclopropyl group at the 1-position, a phenyl group at the 3-position, and a piperazine-2,5-dione group at the 5-position. CPPD is a versatile compound, with a range of potential uses in the synthesis of pharmaceuticals, as a reactant in organic synthesis, and as a probe for the study of enzymatic reactions.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes, and to have a range of biochemical and physiological effects. 1-Cyclopropyl-3-phenylpiperazine-2,5-dione has been shown to interact with enzymes involved in the metabolism of drugs, and to inhibit the activity of some enzymes. In addition, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione has been shown to interact with proteins involved in signal transduction, and to alter the activity of some proteins.
Efectos Bioquímicos Y Fisiológicos
1-Cyclopropyl-3-phenylpiperazine-2,5-dione has a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to interact with proteins involved in signal transduction. In addition, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione has been shown to affect the activity of some proteins, and to inhibit the activity of some enzymes. Furthermore, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione has been shown to have a range of anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-Cyclopropyl-3-phenylpiperazine-2,5-dione in laboratory experiments has a number of advantages and limitations. One of the main advantages is that 1-Cyclopropyl-3-phenylpiperazine-2,5-dione is a relatively simple compound, and can be synthesized in a variety of ways. This makes it a useful starting material for the synthesis of pharmaceuticals and other biologically active compounds. In addition, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione is a versatile compound, and can be used to study the structure and function of proteins and enzymes, and to investigate the mechanisms of drug action. However, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione is also limited in its applications, as it is not a highly potent compound.
Direcciones Futuras
In the future, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione could be used in the development of new drugs and therapies. It could be used to study the structure and function of proteins and enzymes, and to investigate the mechanisms of drug action. In addition, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione could be used in the synthesis of new pharmaceuticals and other biologically active compounds. Furthermore, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione could be used to develop new methods for the synthesis of pharmaceuticals, and to study the effects of drugs on the body. Finally, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione could be used to study the biochemical and physiological effects of drugs, and to investigate the potential therapeutic benefits of drugs.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-phenylpiperazine-2,5-dione has a wide range of applications in scientific research. It can be used as a reactant in organic synthesis, as a probe for the study of enzymatic reactions, and as a starting material for the synthesis of pharmaceuticals. 1-Cyclopropyl-3-phenylpiperazine-2,5-dione has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-cancer agents. In addition, 1-Cyclopropyl-3-phenylpiperazine-2,5-dione can be used to study the structure and function of proteins and enzymes, and to investigate the mechanisms of drug action.
Propiedades
IUPAC Name |
1-cyclopropyl-3-phenylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-11-8-15(10-6-7-10)13(17)12(14-11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSJLQNWKJSVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(=O)NC(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-phenylpiperazine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



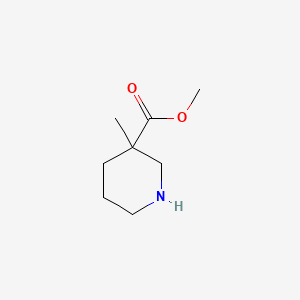
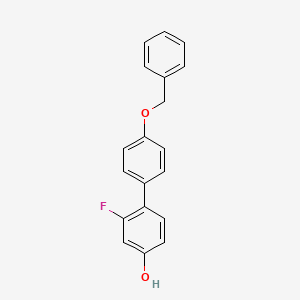
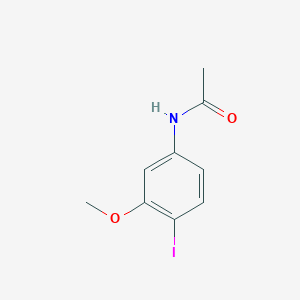
![4-(5-Methyl-4-{[(4-methylphenyl)sulfonyl]methyl}-1,3-oxazol-2-yl)benzoic Acid](/img/structure/B1463801.png)
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)
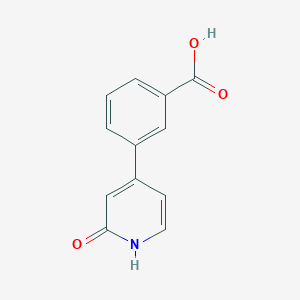
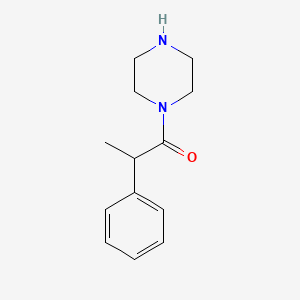
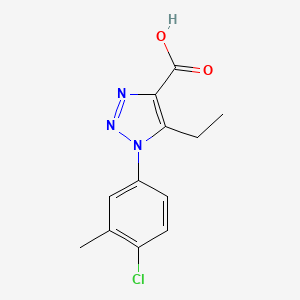
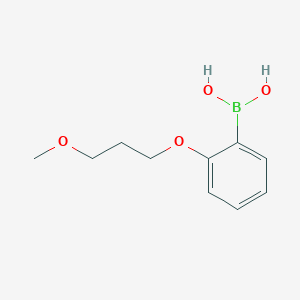
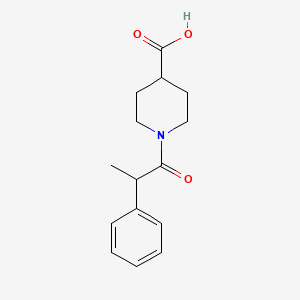
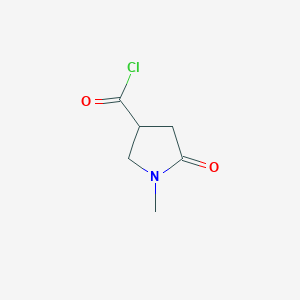
![6-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1463813.png)
![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)
